molecular formula C6H10ClNO2 B2462535 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride CAS No. 909850-09-5

1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride

Cat. No.: B2462535
CAS No.: 909850-09-5
M. Wt: 163.6
InChI Key: VMMUACFKZYTOEE-UHFFFAOYSA-N
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Description

1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C6H10ClNO2. It is a derivative of cyclopentene, featuring an amino group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 1-aminocyclopent-3-ene-1-carboxylic Acid Hydrochloride is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. Its combination of an amino group and a carboxylic acid group within a cyclopentene ring makes it a valuable compound for various applications.

Properties

IUPAC Name

1-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c7-6(5(8)9)3-1-2-4-6;/h1-2H,3-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMUACFKZYTOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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